Lenalidomide-5'-CO-C4-alkyne
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Overview
Description
Lenalidomide-5’-CO-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-C4-alkyne typically involves the following steps:
Cyclization: The brominated intermediate undergoes cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide core.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction with an appropriate alkyne reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-C4-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-CO-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amine using mild reducing agents.
Substitution: The brominated intermediate can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Iron powder and ammonium chloride for nitro reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lenalidomide-5’-CO-C4-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to study protein interactions and cellular pathways.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Lenalidomide-5’-CO-C4-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent degradation of specific protein substrates, including IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The alkyne group allows for further chemical modifications, enabling the study of additional molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Photo-lenalidomide: A derivative used for target identification in chemical proteomics.
Uniqueness
Lenalidomide-5’-CO-C4-alkyne is unique due to the presence of the alkyne functional group, which allows for further chemical modifications and bioconjugation. This feature makes it a versatile tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hept-6-ynamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-17(24)21-14-7-8-15-13(11-14)12-23(20(15)27)16-9-10-18(25)22-19(16)26/h1,7-8,11,16H,3-6,9-10,12H2,(H,21,24)(H,22,25,26) |
InChI Key |
LYBMHNQZANPHTC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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